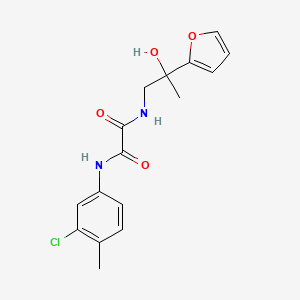

N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-10-5-6-11(8-12(10)17)19-15(21)14(20)18-9-16(2,22)13-4-3-7-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWULGBHKIQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multiple steps:

Formation of the Intermediate Alcohol: The initial step involves the reaction of 3-chloro-4-methylphenyl with furan-2-ylmethanol under basic conditions to form (3-chloro-4-methylphenyl)(furan-2-yl)methanol.

Oxalamide Formation: The intermediate alcohol is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide derivative. This step requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The chloro group can be reduced to a methyl group under specific conditions, altering the compound’s reactivity and properties.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while substitution of the chloro group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 372.8 g/mol. Its structure features a furan ring, a hydroxyl group, and a chlorinated aromatic moiety, which contribute to its biological properties.

Antiproliferative Effects

Research indicates that oxalamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has shown promising results in inhibiting the growth of breast cancer (MCF-7) cells with an IC50 value ranging from 1.5 to 4.0 μM. This activity is attributed to the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis induction.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). The results suggest that the hydroxyl group in the structure plays a crucial role in stabilizing free radicals, thus protecting cells from oxidative stress. This property may have implications for therapeutic applications in diseases associated with oxidative damage.

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating various oxalamide derivatives, including N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide. The findings highlighted:

Cell Line Testing

| Cell Line | IC50 Value (μM) | Observations |

|---|---|---|

| MCF-7 | 3.0 | Moderate potency against breast cancer cells |

| HeLa | 5.0 | Effective against cervical cancer cells |

Antioxidant Assays

| Assay Type | Result | Interpretation |

|---|---|---|

| DPPH | Significant scavenging ability | Indicates strong antioxidant potential |

| FRAP | High reducing power | Suggests effectiveness in reducing oxidative stress |

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and furan groups could facilitate these interactions by providing specific binding sites and enhancing the compound’s overall affinity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substitution Patterns and Functional Group Impact

The table below compares the target compound with key analogs from the literature:

Key Observations:

N1-Substituent Effects: Chlorinated phenyl groups (e.g., 3-chloro-4-methylphenyl in the target and Compound 29) enhance lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs . Methoxy or dimethoxy groups (e.g., S336) improve water solubility but may reduce metabolic stability due to demethylation pathways .

N2-Substituent Effects :

- The furan-hydroxypropyl group in the target compound is unique; similar hydroxyalkyl chains in Compound 13 and S336 are associated with improved target binding via hydrogen bonding .

- Thiazole and pyridine heterocycles (Compound 13, S336) confer antiviral or flavor-enhancing properties, whereas furans may alter electron distribution and metabolic pathways .

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides generally undergo hydrolysis, hydroxylation, and glucuronidation. The furan ring in the target compound may undergo oxidation to reactive intermediates (e.g., epoxides), necessitating further toxicological evaluation .

- Safety Profiles: S336 exhibited a high NOEL (100 mg/kg) in rodent studies, suggesting a favorable safety margin for flavoring applications .

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, with the CAS number 1396791-37-9, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H17ClN2O4

- Molecular Weight : 336.77 g/mol

- Structural Characteristics : The compound features a chloro-substituted aromatic ring and a furan moiety, which may contribute to its biological activity.

Research into the biological activity of oxalamides, including this compound, suggests several possible mechanisms:

- Enzyme Inhibition : Oxalamides have been shown to inhibit various enzymes, which may include those involved in cancer cell proliferation and metabolic pathways.

- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some oxalamides demonstrate antimicrobial activity against various pathogens.

Biological Activity Data

The following table summarizes key biological activities associated with N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide based on available studies:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of various oxalamides on human cancer cell lines. The results indicated that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of oxalamides against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, including cancer cells. This inhibition may contribute to its anticancer properties.

Q & A

Q. What are the critical steps in synthesizing N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves:

- Intermediate preparation : Halogenated aromatic intermediates (e.g., 3-chloro-4-methylaniline) are coupled with furan-containing alcohols via nucleophilic substitution or coupling reactions.

- Oxalamide bond formation : Reacting intermediates with oxalyl chloride under anhydrous conditions at 0–5°C to prevent side reactions .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity.

- Optimization : Catalyst screening (e.g., DCC/HOBt for amidation), solvent selection (DMF for polar intermediates), and temperature control improve yields (e.g., 50–65% yield after optimization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.2–7.8 ppm), hydroxypropyl groups (δ 1.5–2.2 ppm), and oxalamide NH signals (δ 8.3–10.9 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ = 377.1) and detect impurities.

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. How should researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors structurally related to oxalamide targets (e.g., soluble epoxide hydrolase, inflammatory kinases) .

- Assays : Use in vitro enzyme inhibition assays (IC50 determination) and cell-based models (e.g., anti-inflammatory cytokine profiling in macrophages).

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples to validate assay reliability .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what analytical methods validate these changes?

- Methodological Answer :

- Substituent analysis : Replace the chloro group with fluoro or methoxy groups to modulate lipophilicity (logP) and receptor binding. For example, fluorination improves metabolic stability .

- Bioisosteric replacements : Substitute the furan ring with thiophene or pyridine to alter π-π stacking interactions.

- Validation : Use X-ray crystallography to confirm binding modes and surface plasmon resonance (SPR) to quantify affinity changes .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, pH).

- Orthogonal assays : Cross-validate enzyme inhibition data with cellular viability assays (e.g., MTT) to rule off-target cytotoxicity .

- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers and contextualize variability (e.g., batch-to-batch purity differences) .

Q. What computational tools are effective for predicting the compound’s mechanism of action and off-target effects?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cytochrome P450 isoforms .

- QSAR models : Train models on PubChem datasets to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

- Machine learning : Apply DeepChem or Random Forest algorithms to predict ADMET properties (e.g., CYP inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.